molecular formula C9H7NO2S B3021516 2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate CAS No. 98589-48-1

2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate

Cat. No. B3021516
CAS RN: 98589-48-1
M. Wt: 193.22 g/mol
InChI Key: LQAMXNSPRMVZLA-UHFFFAOYSA-N
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Description

The compound “2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate” is a complex organic molecule. It contains a hydroxyphenyl group, an oxoethyl group, and a thiocyanate group. The hydroxyphenyl group is a common motif in many biologically active compounds . The oxoethyl group could potentially participate in various chemical reactions, and the thiocyanate group is known for its reactivity and its use in various chemical syntheses .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined by the arrangement of its constituent groups. The hydroxyphenyl group could potentially participate in hydrogen bonding, the oxoethyl group might contribute to the compound’s polarity, and the thiocyanate group could potentially act as a ligand, binding to other atoms or molecules .


Chemical Reactions Analysis

The chemical reactivity of “this compound” would likely be influenced by its constituent groups. The hydroxyphenyl group could potentially participate in various chemical reactions, the oxoethyl group might be susceptible to reduction or other transformations, and the thiocyanate group is known for its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces within the compound .

Scientific Research Applications

2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate has been used in a variety of scientific research applications. It is commonly used as a reagent for the synthesis of various organic molecules, such as amino acids and peptides. It has also been used in the synthesis of peptide-based drugs, such as ACE inhibitors and beta-blockers. Additionally, it has been used in the synthesis of various fluorescent probes, which can be used to detect and quantify various biomolecules. Furthermore, it has been used as a reagent for the synthesis of various polymers and nanomaterials.

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiophene derivatives, have been shown to interact with a variety of biological targets .

Mode of Action

It’s worth noting that molecules with similar structures, such as 2-(2’-hydroxyphenyl)oxazoles, have been found to exhibit excited state intramolecular proton transfer (esipt) properties . This suggests that 2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate might also exhibit similar properties, leading to changes in its interaction with its targets.

Biochemical Pathways

Related compounds have been shown to exhibit antioxidant activity , suggesting that this compound may also interact with biochemical pathways related to oxidative stress.

Result of Action

Related compounds have been shown to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . This suggests that this compound might also have similar effects.

Advantages and Limitations for Lab Experiments

2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate has several advantages for lab experiments. It is a relatively stable compound, which makes it suitable for long-term storage. Additionally, it is a relatively inexpensive compound and is readily available from chemical suppliers. Furthermore, it is a relatively simple and straightforward synthesis process, which makes it suitable for use in a variety of experiments.
However, there are some limitations to using this compound in lab experiments. It is a relatively toxic compound and should be handled with caution. Additionally, it can react with certain molecules, which can interfere with the results of the experiment. Furthermore, it is a relatively slow-reacting compound, which can limit the speed at which experiments can be conducted.

Future Directions

2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate has a wide range of potential applications in scientific research. Future research should focus on exploring the potential biochemical and physiological effects of this compound. Additionally, further research should focus on the development of more efficient and cost-effective synthesis methods for this compound. Furthermore, future research should focus on exploring the potential applications of this compound in drug design and development. Finally, further research should focus on exploring the potential applications of this compound in the synthesis of nanomaterials and polymers.

Safety and Hazards

The safety and hazards associated with “2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate” would depend on its reactivity and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

[2-(2-hydroxyphenyl)-2-oxoethyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c10-6-13-5-9(12)7-3-1-2-4-8(7)11/h1-4,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAMXNSPRMVZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CSC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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